Ortho-Fluorine Confers Highest Computed logP Among Fluorobenzyl Regioisomers
The target ortho-fluoro compound exhibits a computed logP of 4.58 (ChemSrc), notably higher than the 4.3 XLogP3-AA value shared by both the meta-fluoro and para-fluoro positional isomers, representing a calculated difference of +0.28 log units [1][2]. This suggests that the ortho-fluorine arrangement, potentially through intramolecular N–H⋯F interaction, reduces solvent-exposed polarity, thereby enhancing partitioning into hydrophobic environments [3].
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 4.58 (ChemSrc prediction) |
| Comparator Or Baseline | 3-Fluoro isomer: XLogP3-AA = 4.3; 4-Fluoro isomer: XLogP3-AA = 4.3; Unsubstituted benzyl analog: XLogP3-AA = 4.2 |
| Quantified Difference | Δ logP = +0.28 vs. 3-/4-fluoro isomers; Δ logP = +0.38 vs. unsubstituted benzyl analog |
| Conditions | Computational prediction; XLogP3 and ChemSrc algorithms under standard settings |
Why This Matters
Higher logP directly predicts improved passive membrane permeability, which is critical when selecting a lead-like scaffold for central nervous system (CNS) or intracellular target programs.
- [1] PubChem. (3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine. CID 75530128. XLogP3-AA 4.3. https://pubchem.ncbi.nlm.nih.gov/compound/75530128 View Source
- [2] PubChem. (4-Fluoro-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine. CID 75530129. XLogP3-AA 4.3. https://pubchem.ncbi.nlm.nih.gov/compound/75530129 View Source
- [3] PubChem. Benzyl-(3-pentafluoroethylsulfanylpropyl)-amine. CID 75529793. XLogP3-AA 4.2. https://pubchem.ncbi.nlm.nih.gov/compound/75529793 View Source
